4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE
Overview
Description
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE is an organic compound with the molecular formula C8H8BrNS and a molecular weight of 230.13 g/mol . It is a derivative of benzene, featuring a bromine atom, a methyl group, and a carbothioamide group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylbenzenecarbothioamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Scientific Research Applications
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE can be compared with similar compounds such as 3-BROMO-4-METHYLBENZENE-1-CARBOTHIOAMIDE and 4-METHYLBENZENE-1-CARBOTHIOAMIDE . These compounds share structural similarities but differ in the position of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3-methylbenzenecarbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZNWLAZQWBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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